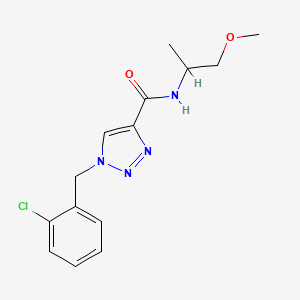![molecular formula C15H18N4O B3778552 1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine](/img/structure/B3778552.png)
1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine
Descripción general
Descripción
1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring bonded to a pyridine ring, which is further substituted with a methoxy group
Métodos De Preparación
The synthesis of 1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-[6-(6-Methoxypyridin-3-yl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a piperazine ring and is studied for its anti-tubercular activity.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Another compound with a piperazine ring, used in various chemical syntheses. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
1-[6-(6-methoxypyridin-3-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-15-6-5-12(11-17-15)13-3-2-4-14(18-13)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHIYLVWMNXGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC(=CC=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol](/img/structure/B3778470.png)
![2-methyl-4-(5-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]carbonyl}-2-furyl)but-3-yn-2-ol](/img/structure/B3778483.png)
![4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3778486.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methylamine](/img/structure/B3778493.png)
![N-(cyclopropylmethyl)-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3778499.png)
![2-(1H-benzimidazol-1-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]propanamide](/img/structure/B3778506.png)
![4-{2-[5-(2-ethylpyrimidin-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}morpholine](/img/structure/B3778513.png)
![6-N-cyclopentyl-5-N-ethyl-5-N-[(1-methylpyrazol-4-yl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3778518.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-5-(methylsulfanylmethyl)furan-2-carboxamide](/img/structure/B3778527.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B3778535.png)
![2-(benzyl{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B3778556.png)
![(1R,2R)-2-hydroxy-N,N-dimethyl-1-[methyl(propan-2-yl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide](/img/structure/B3778558.png)

![N-ethyl-2-(2-morpholinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide hydrochloride](/img/structure/B3778569.png)
